

An In-depth Technical Guide to the Discovery and Development of Ji-101

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Compound of Interest

Compound Name: Ji-101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Ji-101**, a novel oral multi-kinase inhibitor. The information is compiled from available preclinical and clinical study data to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Ji-101 (also known as cgi1842) is a potent, orally bioavailable small molecule inhibitor targeting three key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFR β), and Ephrin type-B receptor 4 (EphB4).^{[1][2][3]} Developed by Gilead Sciences, Inc., **Ji-101** was investigated for the treatment of advanced solid tumors.^[1] Its unique targeting of EphB4, in addition to the well-established VEGFR2 and PDGFR β pathways, distinguished it from other anti-angiogenic agents in development.^{[1][2][3][4]} Despite promising preclinical data, the clinical development of **Ji-101** was ultimately discontinued.^[1]

Preclinical Development

The preclinical evaluation of **Ji-101** involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

2.1. In Vitro Studies

Ji-101 demonstrated potent inhibitory activity against its target kinases in various assays.

Table 1: In Vitro Activity of **Ji-101**

Assay Type	Target	Potency	Reference
Enzymatic and Cell-based Assays	VEGFR2, EphB4, PDGFR β	<100 nM	[5][6]

A broad kinase screen of 445 kinases revealed that **Ji-101** is highly selective for angiogenic kinases.[5][6]

2.2. In Vivo Studies

Preclinical efficacy was evaluated in mouse xenograft models.

Table 2: In Vivo Efficacy of **Ji-101**

Animal Model	Tumor Type	Treatment	Outcome	Reference
Mouse Xenotransplant	MDA-MB-231 (Breast Cancer)	Ji-101 co-administered with paclitaxel	Greater efficacy with no increased toxicity compared to single agents.	[5][6]

2.3. Safety Pharmacology

Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs to support the initiation of clinical trials.[5][6]

Clinical Development

Ji-101 progressed to Phase 1/2 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.

3.1. Phase 1/2 Clinical Trial (NCT00842335)

This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD) of **Ji-101**.[\[7\]](#)

Table 3: Phase 1/2 Clinical Trial Design (NCT00842335)

Parameter	Description	Reference
Phase	1/2	[1]
Title	A Multicenter, Phase 1/2, Open-Label, Dose-Escalation Study of JI-101, an Oral Angiogenesis Inhibitor, in Patients With Advanced Solid Tumors	[1]
Status	Completed	[1]
Primary Objective	To determine the maximum tolerated dose (MTD) of Ji-101.	[7]
Dosing Regimen	Oral daily dosing at 100 mg, 200 mg, and 400 mg.	[4] [6]

3.2. Phase 1/2 Clinical Trial (NCT01149434)

This study evaluated **Ji-101** in combination with everolimus and as a single agent in specific patient cohorts.[\[8\]](#)

Table 4: Phase 1/2 Clinical Trial Design (NCT01149434)

Parameter	Description	Reference
Phase	1/2	[1]
Title	Drug- Drug Interaction Study of Ji-101 & Everolimus in Advanced Solid Tumors, Expansion Pharmacodynamic Study of Ji-101 in Advanced Low Grade Endocrine Tumors, Ovarian Cancers or K-RAS Mutant Colon Cancers	[1]
Status	Terminated	[1]
PK Cohort	4 patients received single agent everolimus (10 mg), followed by everolimus (10 mg) and Ji-101 (200 mg) in combination, and then single agent Ji-101 (200 mg).	[1][2]
PD Cohort	11 patients with ovarian cancer received single agent Ji-101 at 200 mg twice daily for 28-day cycles.	[1][2]

3.3. Clinical Findings

- Safety and Tolerability: **Ji-101** was generally well-tolerated as a single agent and in combination with everolimus.[1][2] Common adverse events included hypertension, nausea, and abdominal pain.[1][2] No serious adverse events were reported in the pilot study.[1][2]
- Pharmacokinetics: A drug-drug interaction was observed, with **Ji-101** increasing the exposure of everolimus by approximately 22%.[1][2][3]
- Efficacy: The majority of patients had stable disease at the first restaging scans (two months), but no objective responses according to RECIST criteria were observed.[1][2][3]

Experimental Protocols

Detailed experimental protocols for **Ji-101** are not extensively published. The following are high-level descriptions based on available information.

4.1. In Vitro Kinase Assays Standard enzymatic and cell-based assays were utilized to determine the inhibitory activity of **Ji-101** against VEGFR2, PDGFR β , and EphB4. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, often through phosphorylation of the substrate, to calculate the IC50 value.

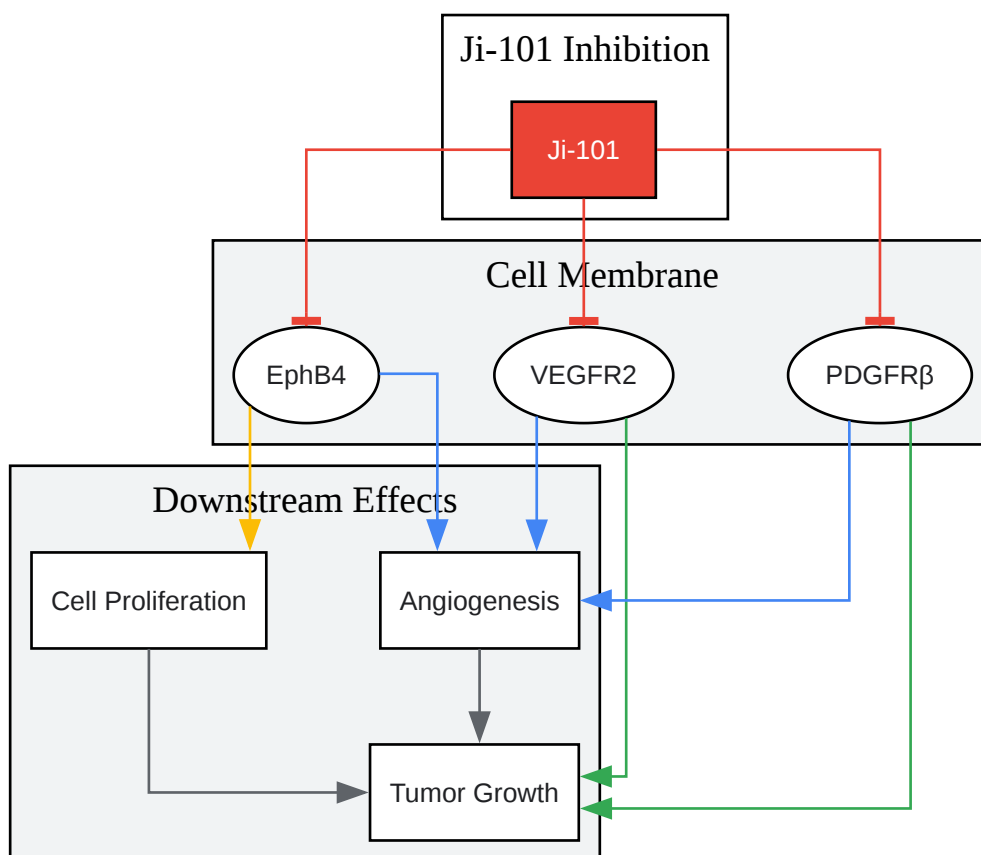
4.2. Cell Viability Assays To assess the effect of **Ji-101** in combination with other agents, cancer cell lines were seeded in 96-well plates.^[9] The cells were then incubated with **Ji-101** and/or other compounds for a specified period (e.g., 96 hours).^[9] Cell viability was subsequently measured using a metabolic assay such as the MTS assay.^[9]

4.3. In Vivo Xenograft Studies Human tumor cells (e.g., MDA-MB-231) were implanted into immunocompromised mice. Once tumors were established, mice were treated with **Ji-101**, a combination agent (e.g., paclitaxel), or vehicle control.^{[5][6]} Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised and weighed.

4.4. Clinical Pharmacokinetic Analysis In the drug-drug interaction study, blood samples were collected from patients at multiple time points before and after dosing with everolimus alone, **Ji-101** alone, and the combination.^[8] Plasma concentrations of the drugs were then measured using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

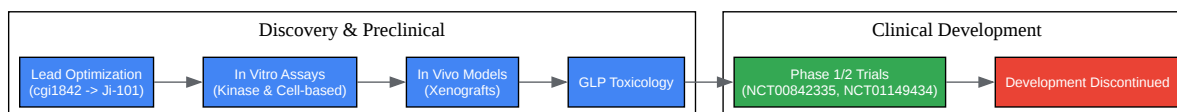
5.1. Signaling Pathways



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Caption: Mechanism of action of **Ji-101**, inhibiting VEGFR2, PDGFR β , and EphB4 to block downstream signaling pathways involved in angiogenesis and tumor growth.

5.2. Experimental Workflow



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Caption: High-level workflow for the discovery and development of **Ji-101**, from lead optimization through clinical trials.

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